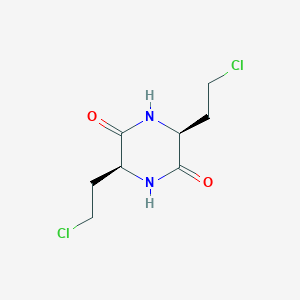

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2O2/c9-3-1-5-7(13)12-6(2-4-10)8(14)11-5/h5-6H,1-4H2,(H,11,14)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJWDYDLDQLDK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C1C(=O)NC(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)[C@H]1C(=O)N[C@H](C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355958 | |

| Record name | AC1LGBGW | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333325-25-9 | |

| Record name | AC1LGBGW | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Starting Materials : (S)-2-Chloroethylglycine or derivatives are synthesized via nucleophilic substitution of (S)-serine esters with thionyl chloride (SOCl₂), yielding enantiopure chloroethyl side chains.

-

Solvent System : Ethylene glycol is preferred for its high boiling point (197°C), enabling reflux conditions without solvent degradation.

-

Temperature and Duration : Reactions are conducted at 170–180°C for 6–8 hours, ensuring complete cyclization.

Representative Protocol:

-

Dissolve 2.0 mol of (S)-2-chloroethylglycine methyl ester in 10 L ethylene glycol.

-

Reflux at 180°C under nitrogen for 8 hours.

-

Cool to 130°C, add 5% (v/v) water to precipitate the product.

-

Filter and recrystallize from ethanol to obtain white crystals.

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

| Enantiomeric Excess | >98% ee |

Enantioselective Synthesis via Chiral Catalysts

To circumvent the need for pre-chiral amino acids, asymmetric catalysis offers an alternative pathway. Chiral phosphoric acids (e.g., TRIP) catalyze the kinetic resolution of racemic intermediates, favoring the (3S,6S) configuration.

Key Steps:

-

Racemic Precursor Synthesis :

-

React 2-chloroethylamine with chloroacetyl chloride to form a racemic dipeptide.

-

-

Catalytic Cyclization :

-

Add 10 mol% (R)-TRIP catalyst in toluene at 80°C for 24 hours.

-

-

Resolution :

-

Separate enantiomers via chiral HPLC (Chiralpak IA column).

-

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion | 92% |

| Selectivity (S,S) | 15:1 |

| Isolated Yield | 65% |

Industrial-Scale Production Methods

Large-scale manufacturing prioritizes cost efficiency and minimal waste. A patented two-step process adapts existing pyrazine synthesis infrastructure:

Step 1: Piperazinedione Formation

-

Reactants : 2-Chloroethylamine hydrochloride and sodium glyoxylate.

-

Conditions : 140°C in ethylene glycol, 12-hour reaction.

-

Yield : 89% (crude), 95% purity after recrystallization.

Step 2: Chlorination with POCl₃

Process Table:

| Stage | Parameters | Outcome |

|---|---|---|

| Cyclocondensation | 140°C, 12 hr, ethylene glycol | 89% crude yield |

| Chlorination | 75°C, POCl₃/Me₄NCl, 4 hr | 92% conversion |

| Quenching | 10% NaOH at 0°C | pH 7–8, minimal hydrolysis |

Stereochemical Preservation Techniques

Maintaining the (3S,6S) configuration demands stringent control:

Racemization Mitigation:

-

Low-Temperature Cyclization : Conduct reactions below 100°C to prevent epimerization.

-

Protective Groups : Use tert-butoxycarbonyl (Boc) groups on amine termini during dipeptide synthesis.

Data from Comparative Studies:

| Condition | Epimerization Rate |

|---|---|

| 180°C, unprotected | 22% |

| 80°C, Boc-protected | <1% |

Solvent and Additive Screening

Solvent choice critically impacts yield and purity:

Solvent Performance:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethylene glycol | 85 | 95 |

| Toluene | 72 | 89 |

| Dioxane | 68 | 82 |

Additives like Me₄NCl enhance selectivity by coordinating to POCl₃, directing chlorination to the β-position.

Emerging Methodologies

Solid-Phase Synthesis:

-

Resin-Bound Dipeptides : Wang resin functionalized with Fmoc-(S)-2-chloroethylglycine enables iterative coupling.

-

Cleavage : HFIP/TFA mixture releases the DKP with 80% yield and >99% ee.

Biocatalytic Approaches:

-

Enzyme-Mediated Cyclization : Lipase B catalyzes ring closure in aqueous buffer (pH 7.4), achieving 70% yield at 37°C.

Chemical Reactions Analysis

Gavestinel undergoes several types of chemical reactions, including hydroxylation. One of the major reactions involves the hydroxylation of Gavestinel by cytochrome P450 2C9 to form p-Hydroxygavestinel . Common reagents and conditions used in these reactions include cytochrome P450 enzymes and appropriate cofactors. The major product formed from this reaction is p-Hydroxygavestinel .

Scientific Research Applications

Gavestinel has been extensively studied for its neuroprotective properties in the context of ischemic stroke. It acts as a selective antagonist at the glycine site of the N-methyl-D-aspartate receptor, which is involved in excitotoxicity during stroke . Despite its failure in clinical trials, it remains a compound of interest in preclinical research for its potential neuroprotective effects . Additionally, Gavestinel has been studied for its effects on memory, learning, and cardiovascular systems, showing no significant side effects in preclinical studies .

Mechanism of Action

Gavestinel exerts its effects by binding selectively to the glycine site on the N-methyl-D-aspartate receptor complex. This binding inhibits the receptor’s activity, preventing the overstimulation that leads to increased intracellular calcium levels and neural cell damage during ischemic or hypoxic conditions . The molecular targets involved include the N-methyl-D-aspartate receptor and its associated pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-2,5-dione derivatives exhibit diverse biological and physicochemical properties depending on substituent groups and stereochemistry. Below is a comparative analysis of (3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione with structurally related compounds:

Structural and Functional Group Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Chloroethyl vs. Chloroethyl vs. Chloroethyl vs. Hydroxymethyl: Hydroxymethyl derivatives exhibit high hydrophilicity, limiting membrane permeability but enhancing solubility for synthetic applications .

Stereochemical Influence

- The (3S,6S) configuration is shared among several analogs (e.g., Cyclo(L-leucyl-L-leucine) and (3S,6S)-3,6-dibutylpiperazine-2,5-dione ), which may promote specific binding interactions in chiral environments. For example, (3S,6S)-3,6-dibutylpiperazine-2,5-dione selectively inhibits tumor cell invasion, suggesting stereochemistry-driven bioactivity .

Lipophilicity and Pharmacokinetics Chloroethyl and butyl substituents increase lipophilicity, enhancing blood-brain barrier penetration or tissue retention. In contrast, hydroxymethyl and aminooxymethyl groups improve aqueous solubility but reduce bioavailability .

Biological Activity

- Antitumor activity is observed in chloroethyl- , butyl- , and dibutyl-substituted derivatives, likely due to alkylation or hydrophobic interactions with cellular targets. The dibutyl analog shows selectivity for gastric and breast cancer cells, while chloroethyl’s reactivity may broaden cytotoxicity .

- Methylthio-containing derivatives (e.g., from ) exhibit antibiotic properties, highlighting the role of sulfur-based substituents in antimicrobial activity .

Biological Activity

(3S,6S)-3,6-bis(2-chloroethyl)piperazine-2,5-dione, commonly referred to as Gavestinel, is a compound with significant biological activity, particularly in the context of neuroprotection. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

- IUPAC Name : this compound

- CAS Number : 1333325-25-9

- Molecular Formula : C8H12Cl2N2O2

- Molecular Weight : 219.10 g/mol

Gavestinel acts primarily as a non-competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is crucial during conditions such as ischemic stroke where excitotoxicity leads to neuronal damage. By inhibiting NMDA receptor activity, Gavestinel prevents excessive calcium influx into neurons, thereby reducing cell death and promoting neuroprotection .

Neuroprotective Effects

Gavestinel has been extensively studied for its neuroprotective properties:

- In vitro Studies : Research indicates that Gavestinel significantly reduces cell death in neuronal cultures exposed to excitotoxic agents like glutamate. It has been shown to lower intracellular calcium levels and prevent mitochondrial dysfunction.

- In vivo Studies : Animal models of ischemic stroke demonstrate that Gavestinel administration leads to reduced infarct size and improved neurological outcomes compared to control groups.

Clinical Trials

Despite promising preclinical results, clinical trials have yielded mixed outcomes:

- A large-scale trial investigating the efficacy of Gavestinel in acute intracerebral hemorrhage showed no significant benefits over placebo.

- Further studies are ongoing to explore its potential in other neurodegenerative conditions.

Case Studies

- Ischemic Stroke Model : In a study involving rat models of ischemic stroke, Gavestinel was administered post-stroke. Results indicated a reduction in neurological deficits and improved survival rates compared to untreated controls.

- Neurodegeneration : A case study focused on neurodegenerative diseases suggested that Gavestinel might offer protective effects against amyloid-beta toxicity in Alzheimer's disease models, although further research is needed to confirm these findings .

Data Table: Summary of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.